molecular formula C10H18N4O2 B13616341 Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Cat. No.: B13616341
M. Wt: 226.28 g/mol
InChI Key: PLISTSHEYZZVAX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of ethyl 2-amino-2-methylpentanoate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of microwave irradiation has been reported to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is unique due to its specific structure, which combines an amino group, a triazole ring, and an ethyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol

The compound features a triazole ring, which is known for its role in various biological activities including antimicrobial and antifungal properties. The presence of the ethyl group and amino functionalities contributes to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antifungal Activity

The antifungal properties of the compound have also been assessed. Studies show that it inhibits the growth of several pathogenic fungi, including Candida species and Aspergillus niger. The antifungal activity is attributed to the disruption of fungal cell membrane integrity.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The mechanism underlying the biological activity of this compound involves the inhibition of specific enzymes critical for microbial metabolism. The triazole group is known to interfere with the synthesis of ergosterol in fungi, leading to compromised cell membrane integrity.

Case Studies

A notable case study involved the application of this compound in agricultural settings as a fungicide. Field trials demonstrated a significant reduction in fungal infections in crops treated with this compound compared to untreated controls.

Field Trial Results:

TreatmentDisease Severity Index (DSI)Yield (kg/ha)
Control3.51500
Ethyl Triazole Treatment1.02000

The results indicate that the compound not only reduces disease severity but also enhances crop yield.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanoate

InChI

InChI=1S/C10H18N4O2/c1-3-16-9(15)10(2,11)5-4-6-14-8-12-7-13-14/h7-8H,3-6,11H2,1-2H3

InChI Key

PLISTSHEYZZVAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCN1C=NC=N1)N

Origin of Product

United States

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